N,N-Dimethyl-1-(morpholin-2-yl)methanamine dihydrochloride
Overview
Description
N,N-Dimethyl-1-(morpholin-2-yl)methanamine dihydrochloride: is a chemical compound with the molecular formula C7H16N2O. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis and other chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-1-(morpholin-2-yl)methanamine dihydrochloride typically involves the reaction of morpholine with formaldehyde and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
- The intermediate compound is then reacted with dimethylamine to produce N,N-Dimethyl-1-(morpholin-2-yl)methanamine.
- The final step involves the addition of hydrochloric acid to form the dihydrochloride salt of the compound .
Morpholine: reacts with in the presence of a catalyst to form an intermediate compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-1-(morpholin-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and alkoxides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amines .
Scientific Research Applications
N,N-Dimethyl-1-(morpholin-2-yl)methanamine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amines and other nitrogen-containing compounds.
Biology: The compound is used in biochemical assays and as a precursor for the synthesis of biologically active molecules.
Medicine: It is explored for its potential therapeutic applications, including as a building block for drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-1-(morpholin-2-yl)methanamine dihydrochloride involves its interaction with molecular targets and pathways in biological systems. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the target and context .
Comparison with Similar Compounds
- N,N-Dimethyl-1-(morpholin-2-yl)methanamine
- N,N-Dimethyl-1-(morpholin-2-yl)methanamine hydrochloride
- 2-Morpholinemethanamine, N,N-dimethyl-, hydrochloride (1:2)
Uniqueness: N,N-Dimethyl-1-(morpholin-2-yl)methanamine dihydrochloride is unique due to its dihydrochloride form, which enhances its stability and solubility in aqueous solutions. This makes it particularly useful in various chemical and biological applications where solubility and stability are critical .
Properties
IUPAC Name |
N,N-dimethyl-1-morpholin-2-ylmethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.2ClH/c1-9(2)6-7-5-8-3-4-10-7;;/h7-8H,3-6H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXLKNKRYBJJNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CNCCO1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10562629 | |
Record name | N,N-Dimethyl-1-(morpholin-2-yl)methanamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10562629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122894-40-0 | |
Record name | N,N-Dimethyl-1-(morpholin-2-yl)methanamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10562629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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